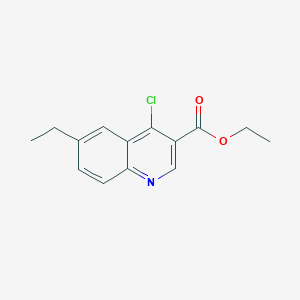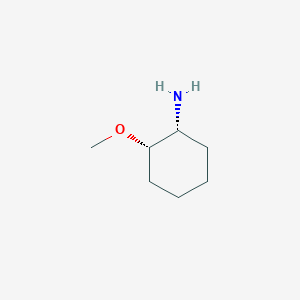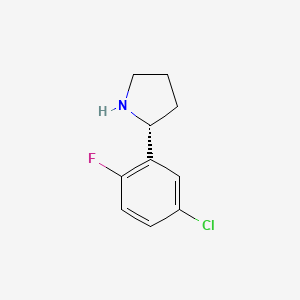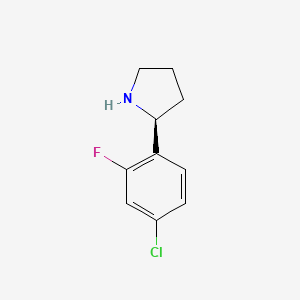
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-(2-hydroxyethoxy) group at the 2-position. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI).
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(2-oxoethoxy)isonicotinic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is primarily related to its ability to interact with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is unique due to the presence of the 2-(2-hydroxyethoxy) group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its parent compound, isonicotinic acid.
特性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c10-3-4-13-7-5-6(8(11)12)1-2-9-7/h1-2,5,10H,3-4H2,(H,11,12) |
InChIキー |
ARKXQTFCUAPJQT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=O)O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(4-Hydroxy-3-methoxyphenyl)-oxo-2-propenyl]-piperazine](/img/structure/B1497645.png)
![C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B1497647.png)









